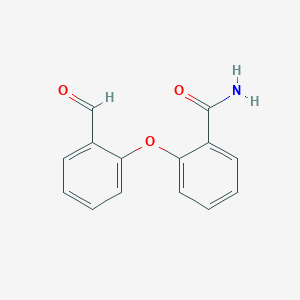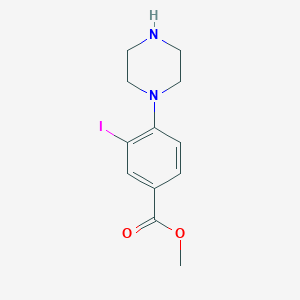![molecular formula C30H24Cu2N2O8 B13748741 dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate](/img/structure/B13748741.png)
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dicopper;1,4-diazabicyclo[222]octane;naphthalene-2,6-dicarboxylate is a complex compound that combines copper ions with 1,4-diazabicyclo[222]octane and naphthalene-2,6-dicarboxylate
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate typically involves the coordination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands. The reaction is usually carried out in a solvent such as ethanol or water, under controlled temperature and pH conditions to ensure the proper formation of the complex.
Industrial Production Methods
Industrial production of this compound may involve large-scale coordination reactions using similar conditions as in laboratory synthesis but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate can undergo various types of chemical reactions, including:
Oxidation: The copper ions in the compound can participate in redox reactions, acting as catalysts for oxidation processes.
Substitution: The ligands in the complex can be substituted with other ligands under appropriate conditions.
Coordination: The compound can form additional coordination bonds with other metal ions or ligands.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and efficiency.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the ligands, while substitution reactions can produce new coordination complexes with different ligands.
Scientific Research Applications
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic transformations, including cycloaddition and coupling reactions.
Biology: The compound’s coordination properties make it useful in studying metalloproteins and enzyme mimetics.
Mechanism of Action
The mechanism of action of dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate involves the coordination of copper ions with the ligands, which can facilitate various chemical transformations. The copper ions can act as Lewis acids, activating substrates for nucleophilic attack or facilitating electron transfer processes. The specific pathways and molecular targets depend on the nature of the reaction and the substrates involved .
Comparison with Similar Compounds
Similar Compounds
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
Tropane: Another bicyclic compound with different functional groups and applications.
Uniqueness
Dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate is unique due to its combination of copper ions with 1,4-diazabicyclo[2.2.2]octane and naphthalene-2,6-dicarboxylate ligands, which imparts distinct catalytic and coordination properties. This makes it particularly valuable in applications requiring specific coordination environments and reactivity profiles.
Properties
Molecular Formula |
C30H24Cu2N2O8 |
|---|---|
Molecular Weight |
667.6 g/mol |
IUPAC Name |
dicopper;1,4-diazabicyclo[2.2.2]octane;naphthalene-2,6-dicarboxylate |
InChI |
InChI=1S/2C12H8O4.C6H12N2.2Cu/c2*13-11(14)9-3-1-7-5-10(12(15)16)4-2-8(7)6-9;1-2-8-5-3-7(1)4-6-8;;/h2*1-6H,(H,13,14)(H,15,16);1-6H2;;/q;;;2*+2/p-4 |
InChI Key |
RKJQCXJMFHHICS-UHFFFAOYSA-J |
Canonical SMILES |
C1CN2CCN1CC2.C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].C1=CC2=C(C=CC(=C2)C(=O)[O-])C=C1C(=O)[O-].[Cu+2].[Cu+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


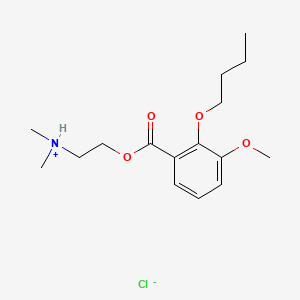
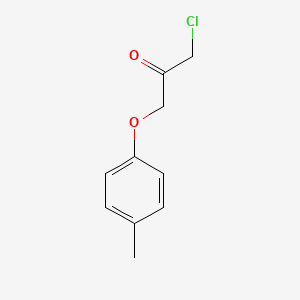
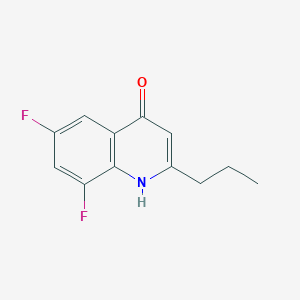


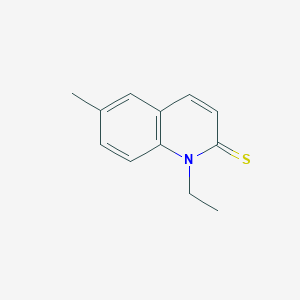

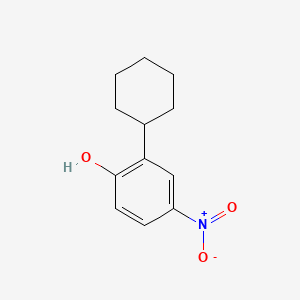
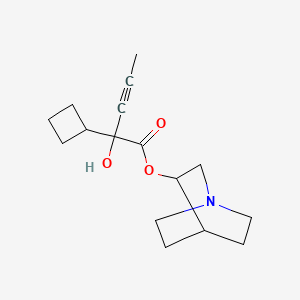

![2-(benzo[c]acridin-7-ylazaniumyl)ethyl-(2-chloroethyl)-ethylazanium;dichloride](/img/structure/B13748712.png)
